N-(6-methylpyridin-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide
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Overview
Description
N-(6-methylpyridin-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a synthetic organic compound that features a pyridine ring, an indole moiety, and a tosyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Tosyl Group: The indole derivative can be tosylated using tosyl chloride in the presence of a base like pyridine.
Coupling with Pyridine Derivative: The tosylated indole can then be coupled with a 6-methylpyridine derivative through a nucleophilic substitution reaction.
Formation of the Acetamide Linkage: Finally, the acetamide linkage can be formed by reacting the intermediate with an appropriate acylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Tosyl chloride in the presence of a base like pyridine.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methylpyridin-2-yl)-2-(3-sulfonyl-1H-indol-1-yl)acetamide
- N-(6-methylpyridin-2-yl)-2-(3-benzyl-1H-indol-1-yl)acetamide
- N-(6-methylpyridin-2-yl)-2-(3-methyl-1H-indol-1-yl)acetamide
Uniqueness
N-(6-methylpyridin-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is unique due to the presence of the tosyl group, which can influence its chemical reactivity and biological activity. The combination of the pyridine and indole moieties also contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(6-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-16-10-12-18(13-11-16)30(28,29)21-14-26(20-8-4-3-7-19(20)21)15-23(27)25-22-9-5-6-17(2)24-22/h3-14H,15H2,1-2H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDZCBTUYYXTIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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